molecular formula C13H13FN2O2 B2755844 2-(2-Cyclobutyl-5-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid CAS No. 2197062-48-7

2-(2-Cyclobutyl-5-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid

Cat. No. B2755844
CAS RN: 2197062-48-7
M. Wt: 248.257
InChI Key: HZGAWROFRIIEME-UHFFFAOYSA-N
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Description

“2-(2-Cyclobutyl-5-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid” is a chemical compound with the molecular formula C13H13FN2O2 . It has a molecular weight of 248.26 . The compound is part of the imidazole family, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole compounds are known for their broad range of chemical and biological properties .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13FN2O2/c14-9-4-5-10-11(6-9)16(7-12(17)18)13(15-10)8-2-1-3-8/h4-6,8H,1-3,7H2,(H,17,18) . This indicates the presence of a cyclobutyl group, a fluorine atom, a benzimidazole group, and an acetic acid group in the molecule .


Physical And Chemical Properties Analysis

The compound is highly pure (100% purity) . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the available literature.

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives have gained prominence due to their broad range of biological activities. Researchers have explored the antimicrobial potential of compounds containing the 1,3-diazole ring. For instance, Nandha et al. synthesized 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole and evaluated its anti-tubercular activity against Mycobacterium tuberculosis .

properties

IUPAC Name

2-(2-cyclobutyl-5-fluorobenzimidazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2/c14-9-4-5-11-10(6-9)15-13(8-2-1-3-8)16(11)7-12(17)18/h4-6,8H,1-3,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGAWROFRIIEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC3=C(N2CC(=O)O)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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